molecular formula C11H8BrNO4 B14794270 (3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

Cat. No.: B14794270
M. Wt: 298.09 g/mol
InChI Key: ZFGQJQXMVHWYRI-LYNSQETBSA-N
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Description

(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, bromination, and the introduction of the hydroxy and oxazolidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione include other spirocyclic compounds with similar structural features, such as:

  • Spiroindolines
  • Spirooxindoles
  • Spirocyclic lactams

Uniqueness

What sets (3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione apart from these similar compounds is its specific combination of functional groups and its unique spirocyclic structure. This uniqueness contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

InChI

InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8?,11-/m0/s1

InChI Key

ZFGQJQXMVHWYRI-LYNSQETBSA-N

Isomeric SMILES

C1C(C2=C([C@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O

Canonical SMILES

C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O

Origin of Product

United States

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